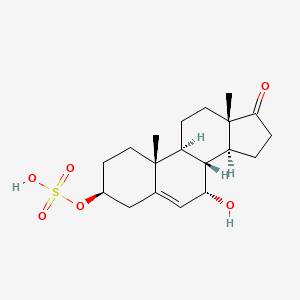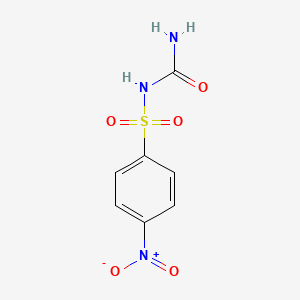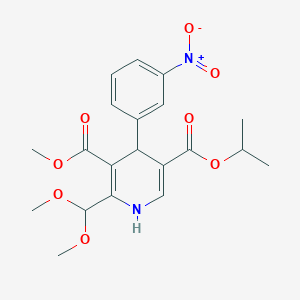
10H-Phenothiazine-10-propyl 10-Methanethiosulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(3-Methylsulfonylsulfanylpropyl)phenothiazine is a derivative of phenothiazine, a compound known for its diverse applications in medicine and industry. Phenothiazine derivatives have been extensively studied for their pharmacological properties, including antipsychotic, antiemetic, and antimicrobial activities . The addition of a 3-methylsulfonylsulfanylpropyl group to the phenothiazine core enhances its chemical and biological properties, making it a compound of significant interest in scientific research.
Preparation Methods
The synthesis of 10-(3-Methylsulfonylsulfanylpropyl)phenothiazine typically involves the following steps:
Starting Materials: The synthesis begins with phenothiazine and 3-methylsulfonylsulfanylpropyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: Phenothiazine is dissolved in an appropriate solvent like dichloromethane, and 3-methylsulfonylsulfanylpropyl chloride is added dropwise. The mixture is stirred at room temperature for several hours.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
10-(3-Methylsulfonylsulfanylpropyl)phenothiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert sulfoxides back to sulfides using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the phenothiazine core, particularly at the nitrogen and sulfur atoms. Halogenation and nitration are common substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures, often using palladium-catalyzed cross-coupling reactions.
Scientific Research Applications
10-(3-Methylsulfonylsulfanylpropyl)phenothiazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a catalyst in various organic reactions.
Biology: The compound’s ability to interact with biological membranes makes it useful in studying membrane dynamics and protein-lipid interactions.
Medicine: Phenothiazine derivatives, including this compound, are investigated for their potential antipsychotic, antiemetic, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 10-(3-Methylsulfonylsulfanylpropyl)phenothiazine involves its interaction with various molecular targets:
Dopamine Receptors: It acts as an antagonist at dopamine receptors, which is crucial for its antipsychotic effects.
Serotonin Receptors: The compound also interacts with serotonin receptors, contributing to its antiemetic properties.
Membrane Proteins: Its ability to integrate into lipid membranes affects membrane fluidity and protein function, which is important for its antimicrobial activity.
Comparison with Similar Compounds
10-(3-Methylsulfonylsulfanylpropyl)phenothiazine can be compared with other phenothiazine derivatives such as:
Chlorpromazine: Known for its antipsychotic properties, chlorpromazine is widely used in psychiatry.
Promethazine: This compound is primarily used for its antiemetic and antihistamine effects.
Trifluoperazine: Another antipsychotic agent, trifluoperazine, is used to treat schizophrenia and other psychotic disorders.
The unique 3-methylsulfonylsulfanylpropyl group in 10-(3-Methylsulfonylsulfanylpropyl)phenothiazine enhances its chemical stability and biological activity, making it distinct from other phenothiazine derivatives.
Properties
Molecular Formula |
C16H17NO2S3 |
|---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
10-(3-methylsulfonylsulfanylpropyl)phenothiazine |
InChI |
InChI=1S/C16H17NO2S3/c1-22(18,19)20-12-6-11-17-13-7-2-4-9-15(13)21-16-10-5-3-8-14(16)17/h2-5,7-10H,6,11-12H2,1H3 |
InChI Key |
HBCBCCIIPIXXHX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)SCCCN1C2=CC=CC=C2SC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


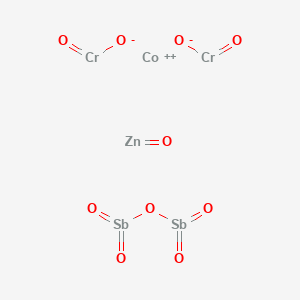
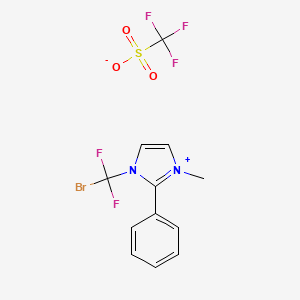
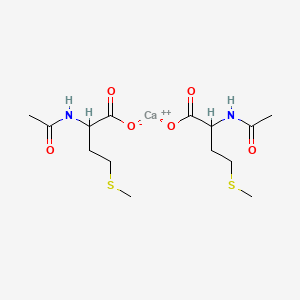
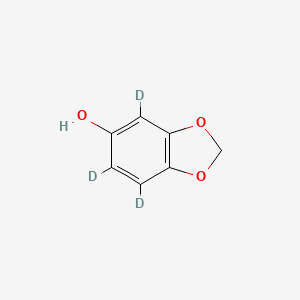
![trisodium;[(2R,3R,4R,5R)-5-amino-6-hydroxy-3,4-disulfonatooxyoxan-2-yl]methyl sulfate](/img/structure/B13829128.png)

![5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13829148.png)
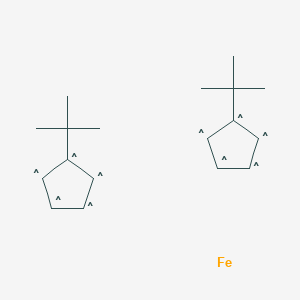
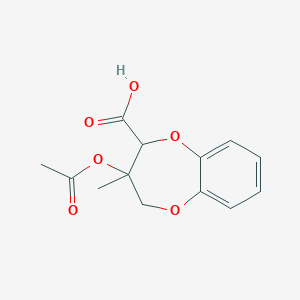
![(3S,5R)-3-[(2R)-3,3-dimethyloxiran-2-yl]-3-hydroxy-5-[(8S,9R,10S,11S,14R)-11-hydroxy-4,4,10,14-tetramethyl-3-oxo-2,5,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate](/img/structure/B13829172.png)
